molecular formula C12H12N2OS B13779209 Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- CAS No. 73932-11-3

Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)-

Cat. No.: B13779209
CAS No.: 73932-11-3
M. Wt: 232.30 g/mol
InChI Key: XOCANYCBIQEMJX-UHFFFAOYSA-N
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Description

Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- (CAS: 232-32-0, also referred to as 4'-(1-imidazolyl)acetophenone or p-imidazol-1-ylacetophenone) is a substituted acetophenone derivative characterized by an imidazole ring at the 2-position and a methylthio (-SMe) group at the 4'-position of the acetophenone backbone . This compound is synthesized via nucleophilic substitution or coupling reactions involving imidazole derivatives and functionalized acetophenones. For instance, analogous syntheses employ chloromethylphenyl intermediates (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) reacting with sulfur-containing nucleophiles under basic conditions .

Properties

CAS No.

73932-11-3

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

2-imidazol-1-yl-1-(4-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C12H12N2OS/c1-16-11-4-2-10(3-5-11)12(15)8-14-7-6-13-9-14/h2-7,9H,8H2,1H3

InChI Key

XOCANYCBIQEMJX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CN2C=CN=C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

The synthesis of Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- can be broadly divided into two major stages:

  • Stage 1: Preparation of 4-(methylthio)acetophenone intermediate.
  • Stage 2: Introduction of the 1-imidazolyl group at the 2-position of the acetophenone ring.

Preparation of 4-(Methylthio)acetophenone Intermediate

The key intermediate, 4-(methylthio)acetophenone, is synthesized primarily via Friedel-Crafts acylation of thioanisole (methyl phenyl sulfide) with acetyl chloride under catalytic conditions.

Step Reagents & Conditions Description Notes
1 Thioanisole + Acetyl chloride + Catalyst (e.g., AlCl3) Friedel-Crafts acylation in solvents such as dichloromethane or chloroform at 0–20°C, then room temperature for 10–20 hours Catalyst molar ratio: 1:1.1–3; Thioanisole:Acetyl chloride ratio 1:0.5–2
2 Work-up: Addition of crushed ice and concentrated HCl to pH 1–3, stirring at room temperature for 15 min Quenching and acidification to isolate product Extraction with dichloromethane, washing with water and brine
3 Recrystallization from petroleum ether/ethyl acetate mixture Purification of crude 4-(methylthio)acetophenone Yields high purity intermediate suitable for next step

This Friedel-Crafts acylation route is industrially relevant and scalable, offering a reproducible method to obtain the methylthio-substituted acetophenone intermediate with good yield and purity.

Introduction of the 1-Imidazolyl Group

The incorporation of the 1-imidazolyl substituent at the 2-position of the acetophenone ring is typically achieved via nucleophilic aromatic substitution or coupling reactions involving imidazole derivatives.

Step Reagents & Conditions Description Notes
1 4'-Chloroacetophenone + Imidazole + Base (e.g., Sodium hydride or Sodium) Nucleophilic substitution of chloro group by imidazole to form 4'-(imidazol-1-yl)acetophenone Reaction performed in polar aprotic solvents such as DMF or DMSO at elevated temperatures
2 Purification by recrystallization from dichloromethane/hexane Removal of impurities and isolation of pure 4'-(imidazol-1-yl)acetophenone Recrystallization repeated twice for high purity

This method is well-documented in literature and patent sources for synthesizing imidazole-substituted acetophenones, offering selective substitution and good yields.

Integrated Synthetic Route Summary

The overall synthesis of Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- involves:

Step Intermediate/Product Key Reagents & Conditions Yield & Purity Notes
1 4-(Methylthio)acetophenone Thioanisole + Acetyl chloride + AlCl3, DCM, 0–20°C, then RT, 10–20 h High purity via recrystallization
2 2-(1-Imidazolyl)-4'-(methylthio)acetophenone 4'-Chloroacetophenone + Imidazole + Base, DMF/DMSO, elevated temp Purified by recrystallization

Research Results and Industrial Considerations

  • The Friedel-Crafts acylation step is well-established with reproducible yields and industrial scalability, avoiding hazardous reagents such as cyanide and minimizing toxic byproducts.
  • The imidazole substitution step benefits from mild conditions and straightforward purification protocols, enabling high selectivity and product purity.
  • The synthesis avoids multi-step condensation-oxidation sequences prone to poor reproducibility and toxic intermediates, favoring more direct and safer routes.

Summary Table of Preparation Methods

Method Step Reaction Type Key Reagents Conditions Advantages Disadvantages
4-(Methylthio)acetophenone synthesis Friedel-Crafts Acylation Thioanisole, Acetyl chloride, AlCl3 0–20°C to RT, DCM solvent High yield, scalable, industrially viable Requires handling of Lewis acid catalyst
Imidazolyl substitution Nucleophilic Aromatic Substitution 4'-Chloroacetophenone, Imidazole, Base DMF/DMSO, elevated temperature Selective, mild conditions, good purity Requires base and polar aprotic solvent

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2-(1-imidazolyl)-4’-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.

    Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- is primarily recognized for its role as a selective inhibitor of thromboxane synthase. This enzyme is crucial in the synthesis of thromboxane, a compound involved in platelet aggregation and vasoconstriction. The inhibition of thromboxane synthesis can have significant implications for cardiovascular health.

Research Applications

Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- has diverse applications in both research and industry:

  • Cardiovascular Research : Its ability to inhibit thromboxane synthesis positions it as a valuable tool in studying cardiovascular diseases. Researchers can utilize this compound to explore the pathways involved in hypertension and related disorders.
  • Pharmacological Studies : The compound's selective inhibition allows for detailed investigations into the role of thromboxane in various physiological processes and diseases.
  • Medicinal Chemistry : It serves as a lead compound for developing new therapeutic agents targeting thromboxane synthase or related pathways.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of acetophenone, 2-(1-imidazolyl)-4'-(methylthio)-:

  • Cardiovascular Disease Models : In studies involving spontaneously hypertensive rats, administration of this compound resulted in significant reductions in serum thromboxane B2 levels. This finding suggests its potential utility in managing hypertension and preventing thrombotic events.
  • In Vitro Studies : Various concentrations of acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- have been tested for their effects on thromboxane B2 suppression. These studies indicate a dose-dependent relationship, providing insights into optimal dosing strategies for therapeutic applications.
  • Synthetic Pathways : Research has explored various synthetic methods for producing acetophenone, 2-(1-imidazolyl)-4'-(methylthio)-. These methods typically involve reactions between substituted acetophenones and imidazole derivatives, allowing for high purity yields under optimized laboratory conditions.

Mechanism of Action

The mechanism of action of Acetophenone, 2-(1-imidazolyl)-4’-(methylthio)- involves its interaction with biological molecules through its imidazole ring, which can bind to metal ions and participate in hydrogen bonding. This allows it to inhibit certain enzymes or disrupt microbial cell walls, leading to its potential antifungal and antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- and related compounds:

Compound Name Substituents Key Properties Biological Relevance
Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- Imidazole (C2), methylthio (C4') Lipophilic, moderate molecular weight (~260 g/mol) Potential enzyme inhibition (e.g., CYP3A4) or antimicrobial activity
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Chloromethyl (C4), nitro (C5), dimethyl (C1, C2) Higher molecular weight (~295 g/mol), electrophilic chloromethyl group Intermediate for anticancer agents; nitro group may confer redox activity
2',4'-Dichloro-2-imidazole acetophenone Dichloro (C2', C4'), imidazole (C2) Electron-withdrawing Cl groups reduce electron density Antifungal applications; chlorine enhances stability and binding affinity
Chalcone derivatives (e.g., 3-(1-benzyl-2-(methylthio)-1H-imidazol-4-yl)-1-phenylpropan-1-one) Benzyl (N1), methylthio (C2), chalcone backbone Extended conjugation, higher molecular weight (~390 g/mol) Anticancer and anti-inflammatory activities; chalcone backbone aids π-π stacking
Isoxazole/Thiazolemethylthio derivatives (e.g., Compound 25 in ) Isoxazole/thiazole core, methylthio, nitro/cyano substituents Heterocyclic diversity modulates solubility and target selectivity Broad-spectrum antiviral and anticancer agents; sulfur enhances pharmacokinetics

Structural and Electronic Differences

  • Substituent Effects : The methylthio group in the target compound donates electron density via its lone pairs, contrasting with electron-withdrawing groups (e.g., nitro in , chloro in ). This difference impacts reactivity in nucleophilic aromatic substitution or hydrogen-bonding interactions .
  • Heterocycle Diversity : Replacing imidazole with isoxazole or thiazole (as in ) alters hydrogen-bonding capacity and aromaticity, influencing target selectivity (e.g., kinase vs. protease inhibition).

Biological Activity

Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)-, also known as 4'-(imidazol-1-yl)acetophenone, is a compound that has garnered attention due to its significant biological activity, particularly as a selective inhibitor of thromboxane synthase. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₀N₂OS
  • Key Functional Groups : Imidazole ring and methylthio group.

The compound's structure facilitates its interaction with biological targets, especially thromboxane synthase, which is crucial in the synthesis of thromboxane involved in platelet aggregation and vasoconstriction.

Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- acts primarily through the competitive inhibition of thromboxane synthase. This inhibition disrupts the arachidonic acid metabolic pathway, leading to decreased production of thromboxane B2. The reduction in thromboxane levels is significant for modulating vascular tone and platelet function, which can have therapeutic implications in cardiovascular diseases.

Thromboxane Synthesis Inhibition

Research indicates that this compound effectively suppresses serum thromboxane B2 concentrations in animal models, such as spontaneously hypertensive rats. This suppression suggests potential therapeutic benefits in conditions associated with cardiovascular diseases and hypertension by reducing platelet aggregation and promoting vasodilation.

In Vitro Studies

In vitro studies have demonstrated that varying concentrations of acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- lead to different levels of thromboxane B2 suppression. This highlights its potential dose-dependent effects on biological systems.

Applications and Implications

The unique mechanism of action of acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- positions it as a promising candidate for further research in the development of therapeutics aimed at treating cardiovascular disorders. Its ability to selectively inhibit thromboxane synthesis could be leveraged to design drugs that manage conditions characterized by excessive platelet aggregation.

Comparative Analysis with Related Compounds

To understand the biological activity of acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- better, it is useful to compare it with structurally related compounds:

Compound NameStructureUnique Features
AcetophenoneC₈H₈OBasic structure without additional functional groups
4'-(Ethylthio)-2-(1-imidazolyl)acetophenoneC₁₃H₁₄N₂OSContains an ethylthio group instead of methylthio
4'-(Hydroxymethyl)-2-(1-imidazolyl)acetophenoneC₁₂H₁₃N₂O₃Features a hydroxymethyl group
4'-(Chloromethyl)-2-(1-imidazolyl)acetophenoneC₁₁H₁₀ClN₂OContains a chloromethyl group

Each compound exhibits unique properties that influence their biological activities and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have highlighted the efficacy of acetophenone derivatives in various biological assays:

  • Cardiovascular Studies : In animal models, acetophenone derivatives showed promise in reducing blood pressure and improving vascular function through their inhibitory effects on thromboxane synthesis.
  • Cancer Research : While not directly linked to acetophenone, related imidazole-containing compounds have demonstrated anticancer properties against various cell lines, suggesting a broader therapeutic potential for compounds with similar structures .

Q & A

Q. What are the effective synthetic routes for preparing Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)-?

The synthesis typically involves two key steps:

  • Friedel-Crafts acylation to introduce the acetophenone core, using thioanisole and acylating agents in the presence of solid acid catalysts like AlCl₃ (yields ~70–85%) .
  • Imidazole ring formation via cyclocondensation reactions. For example, reacting 2-aminothiophenol derivatives with α-haloketones under reflux in ethanol, followed by purification via column chromatography (reported purity >95%) .
  • Methylthio group introduction at the 4'-position using methyl disulfide or (CH₃)₂S₂ under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm substituent positions (e.g., methylthio at δ ~2.5 ppm, imidazole protons at δ ~7.5–8.5 ppm) .
  • IR spectroscopy : Detects carbonyl (C=O, ~1680–1720 cm⁻¹) and imidazole N-H stretches (~3200 cm⁻¹) .
  • X-ray crystallography : Validates molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • Elemental analysis : Ensures purity (>95%) by matching calculated/observed C, H, N, S, and Cl content .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. For example, the methylthio group’s sulfur atom shows high electron density, making it susceptible to oxidation .
  • Molecular docking : Predicts binding affinity with biological targets (e.g., enzymes like cytochrome P450) by analyzing steric and electronic complementarity .
  • Solvent effects : Polarizable continuum models (PCM) simulate reaction kinetics in solvents like DMSO or acetonitrile .

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

  • Standardized assays : Use uniform protocols (e.g., fixed enzyme concentrations, pH 7.4 buffers) to minimize variability .
  • Impurity profiling : HPLC-MS to rule out side products (e.g., unreacted α-haloketones) that may skew bioactivity results .
  • Stereochemical analysis : Chiral HPLC or circular dichroism to confirm the absence of enantiomeric interference .

Q. What challenges arise in regioselective functionalization of the imidazole ring?

  • Protecting groups : Use Boc (tert-butoxycarbonyl) or Trityl groups to block specific N-atoms during sulfonation or alkylation .
  • Directing effects : Electron-withdrawing substituents (e.g., nitro groups) guide electrophilic substitution to the 4-position of imidazole .
  • Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C-H activation at the 2-position .

Q. How does the methylthio group influence photostability and solubility?

  • Photodegradation studies : UV-Vis spectroscopy under 254 nm light reveals thioether oxidation to sulfoxide (t½ ~48 hrs in methanol) .
  • Solubility optimization : The methylthio group enhances lipophilicity (logP ~2.8), requiring co-solvents like DMSO for in vitro assays .

Methodological Considerations

  • Reproducibility : Document reaction parameters (e.g., catalyst loading, solvent ratios) to address yield discrepancies .
  • Safety protocols : Use N95 masks and gloves due to respiratory irritancy (WGK 3 hazard classification) .

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